molecular formula C19H21N5O2S B12244467 3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12244467
M. Wt: 383.5 g/mol
InChI Key: MHPYUKAPNYSEDN-UHFFFAOYSA-N
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Description

3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .

Preparation Methods

The synthesis of 3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine and pyrimidine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal activities.

    Medicine: It has shown promise as an antipsychotic agent due to its ability to act as a dopamine and serotonin antagonist.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. As an antipsychotic agent, it acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of psychosis and other related disorders .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C19H21N5O2S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-15-4-2-3-5-17(15)27(25,26)22-19/h2-5,12,14H,6-11H2,1H3

InChI Key

MHPYUKAPNYSEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C5CC5

Origin of Product

United States

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